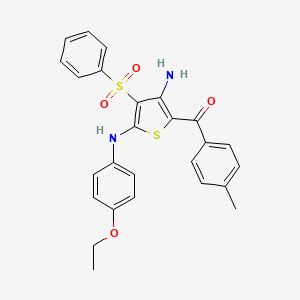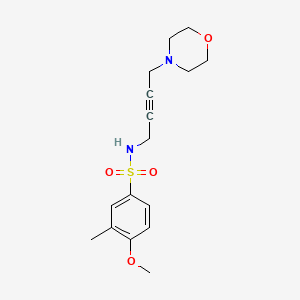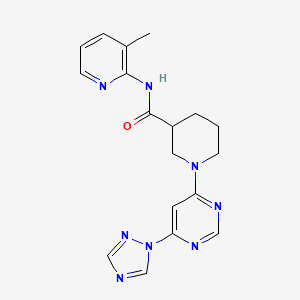
2,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide is a synthetic compound with potential applications in scientific research. This compound is also known as DB844 and is a member of the benzamide class of compounds. DB844 has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mécanisme D'action
The mechanism of action of DB844 is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. DB844 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. DB844 has also been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA synthesis.
Biochemical and physiological effects:
DB844 has been shown to have several biochemical and physiological effects. DB844 has been shown to induce apoptosis, or programmed cell death, in cancer cells. DB844 has also been shown to inhibit the expression of several genes involved in cancer cell growth and proliferation. DB844 has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DB844 has several advantages and limitations for laboratory experiments. One advantage is that it has been shown to have potent activity against cancer cells and bacteria, making it a potential candidate for drug development. However, DB844 has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of DB844. One direction is the development of analogs with improved solubility and stability. Another direction is the study of the pharmacokinetics and pharmacodynamics of DB844 in vivo, to determine its potential use as a therapeutic agent. Additionally, the study of the mechanism of action of DB844 may provide insights into the development of novel cancer and antimicrobial therapies.
Méthodes De Synthèse
DB844 can be synthesized by several methods, including the reaction of 2,4-difluorobenzoyl chloride with 2-methoxy-4-methylthiobutylamine in the presence of a base. Another method involves the reaction of 2,4-difluoro-3-nitrobenzoic acid with 2-methoxy-4-methylthiobutylamine in the presence of a reducing agent.
Applications De Recherche Scientifique
DB844 has potential applications in scientific research, particularly in the study of cancer and infectious diseases. DB844 has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. DB844 has also been shown to have antimicrobial activity against several bacterial species, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
2,4-difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2S/c1-18-10(5-6-19-2)8-16-13(17)11-4-3-9(14)7-12(11)15/h3-4,7,10H,5-6,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYPPFQVBYXRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2555763.png)
![5-(3,4-Dimethoxyphenyl)-3-[(2,5-dimethylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2555765.png)
![1,8-Dioxaspiro[4.5]decan-4-amine](/img/structure/B2555766.png)



![2-[[5-(3-Methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2555776.png)